6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine
Description
Historical Context and Significance of Pyrimidine (B1678525) Scaffolds in Medicinal and Chemical Biology
The history of pyrimidines is rich and dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. ed.ac.uk However, their profound significance was truly unveiled with their discovery as fundamental components of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives that form the basis of the genetic code in all living organisms. ed.ac.uknih.gov This biological prevalence extends to essential molecules like thiamine (B1217682) (vitamin B1). ed.ac.uk
The inherent biological relevance of the pyrimidine scaffold has made it a "privileged structure" in medicinal chemistry. nih.gov For decades, scientists have exploited this framework to develop a vast array of therapeutic agents. nih.gov Pyrimidine derivatives have been successfully developed into drugs with a wide spectrum of activities, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine for HIV), antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. ed.ac.uknih.govnih.gov The versatility of the pyrimidine ring, which allows for structural modifications at multiple positions, enables chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. nih.gov
Classification and Structural Features of 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine as a Halogenated Pyrimidine Amine
This compound is a synthetic organic compound that can be classified as a substituted, halogenated pyrimidine amine. Its structure is built upon a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.
Key Structural Features:
Pyrimidine Core: The foundational heterocyclic ring provides the basic scaffold.
6-Chloro Group: A chlorine atom is attached at the 6-position of the pyrimidine ring. Halogenation is a common strategy in medicinal chemistry. The chlorine atom acts as a reactive leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This allows for the convenient introduction of other functional groups to build more complex molecules.
4-Amine Group: An amino (-NH₂) group is present at the 4-position. Aminopyrimidines are a critical class of compounds, in part because they can mimic the hydrogen bonding interactions of the adenosine (B11128) moiety of ATP, enabling them to bind to the hinge region of protein kinases. nih.gov
2-(Oxan-4-yl) Group: A saturated six-membered oxygen-containing ring, also known as a tetrahydropyran (B127337) (THP) or oxane ring, is attached at the 2-position via its 4-position. This non-planar, aliphatic substituent can influence the compound's solubility, metabolic stability, and three-dimensional shape, which can be crucial for fitting into the binding pocket of a biological target.
Below is a table summarizing the key identifiers and structural properties of the compound.
| Property | Value |
| Molecular Formula | C₉H₁₂ClN₃O |
| IUPAC Name | This compound |
| Monoisotopic Mass | 213.0669 Da |
| SMILES | C1COCCC1C2=NC(=CC(=N2)Cl)N |
| InChI Key | OUBMKPDMCNEUKV-UHFFFAOYSA-N |
Data sourced from PubChem.
Rationale for Researching this compound and its Derivatives
The specific combination of functional groups in this compound makes it a compound of significant interest, not as an end-product therapeutic, but as a versatile intermediate for drug discovery. The rationale for its synthesis and study is primarily rooted in its utility for building libraries of potential kinase inhibitors.
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors have become one of the most important classes of modern drugs. ed.ac.uk The general structure of this compound is highly conducive to this area of research:
Reactive Handle for Diversification: The chlorine atom at the 6-position is a key reactive site. Medicinal chemists can use SNAr reactions to couple this pyrimidine core with a wide variety of other chemical fragments, rapidly generating a large library of diverse compounds. nih.gov
Kinase Hinge-Binding Motif: The 4-amino group is a well-established "hinge-binder" that can form critical hydrogen bonds within the ATP-binding site of many protein kinases, a common feature of approved kinase inhibitors. nih.gov
Scaffold for Structure-Activity Relationship (SAR) Studies: By synthesizing derivatives from this common intermediate, researchers can systematically investigate how different chemical groups attached at the 6-position affect the compound's potency, selectivity, and pharmacokinetic properties. This process, known as establishing a Structure-Activity Relationship (SAR), is fundamental to optimizing a lead compound into a viable drug candidate. researchgate.net
Numerous patents and research articles describe the synthesis of complex kinase inhibitors starting from similar 2,4,6-trisubstituted pyrimidines, validating the strategic importance of this molecular design. nih.govresearchgate.net Therefore, the primary motivation for the synthesis and availability of this compound is to serve as a readily available, high-value building block for the discovery and development of new kinase inhibitors and other potential therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(oxan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-8(11)13-9(12-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBMKPDMCNEUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Oxan 4 Yl Pyrimidin 4 Amine
Retrosynthetic Analysis and Key Precursors for 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine
A retrosynthetic analysis of this compound suggests a disconnection strategy that breaks the molecule down into more readily available starting materials. The primary disconnection can be made at the C2-position of the pyrimidine (B1678525) ring, separating the pyrimidine core from the oxanyl moiety. This leads to two key precursors: a 2,6-dihalopyrimidin-4-amine and an organometallic reagent derived from oxane.
Alternatively, a more fundamental retrosynthesis involves the construction of the pyrimidine ring itself. This approach identifies a guanidine derivative bearing the oxanyl substituent and a three-carbon building block, such as a malonic acid derivative, as the essential precursors. This latter strategy is often advantageous as it allows for the early introduction of the C2-substituent.
Established Synthetic Routes for the Pyrimidin-4-amine Core Structure
The construction of the pyrimidin-4-amine core is a well-established process in heterocyclic chemistry. A prevalent and highly effective method involves the cyclocondensation of a guanidine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. Specifically, the reaction of guanidine with a substituted malonic acid ester or a related derivative in the presence of a base is a common route to 2-amino-pyrimidine-4,6-diols. These diols can then be further functionalized to introduce the desired substituents at the 4- and 6-positions.
Strategies for Introducing the 6-Chloro and 2-(oxan-4-yl) Substituents
The introduction of the specific substituents at the C2 and C6 positions of the pyrimidine ring, along with the C4-amino group, requires a series of strategic chemical transformations.
Halogenation Procedures at the Pyrimidine Ring
The conversion of the hydroxyl groups of a pyrimidine-4,6-diol intermediate to chloro substituents is a crucial step. This transformation is typically achieved using standard halogenating agents. Reagents such as phosphorus oxychloride (POCl₃) or the Vilsmeier-Haack reagent (formed from phosphorus oxychloride and dimethylformamide) are effective for this purpose. These reagents convert the enolic hydroxyl groups into the more reactive chloro groups, paving the way for subsequent nucleophilic substitution reactions.
Carbon-Carbon Coupling Reactions for Oxanyl Moiety Introduction
The introduction of the 2-(oxan-4-yl) substituent can be approached in two primary ways. The first involves the pre-synthesis of a guanidine derivative bearing the oxanyl group, which is then used in the initial ring-forming condensation. This requires the synthesis of 2-(oxan-4-yl)guanidine.
A second, more versatile approach involves the use of cross-coupling reactions on a pre-formed 2-chloropyrimidine intermediate. Palladium-catalyzed cross-coupling reactions, such as the Negishi or Stille coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.orgopenochem.org For a Negishi coupling, an organozinc reagent, such as (oxan-4-yl)zinc chloride, would be reacted with a 2-chloropyrimidine derivative in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgchem-station.com Similarly, a Stille coupling would utilize an organostannane reagent, like tributyl(oxan-4-yl)stannane. openochem.orgwikipedia.orgnrochemistry.comorganic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Catalyst System |
| Negishi Coupling | (Oxan-4-yl)zinc halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
| Stille Coupling | (Oxan-4-yl)trialkylstannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
Amination Reactions for the 4-Amino Group
The final introduction of the 4-amino group is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. With a 4,6-dichloropyrimidine intermediate, selective amination at the C4 position is often possible due to its higher reactivity compared to the C2 and C6 positions. The reaction is generally carried out by treating the dichloropyrimidine with ammonia or a protected ammonia equivalent. The reactivity of the chloro groups on the pyrimidine ring follows the general order C4(6) > C2.
Derivatization and Functionalization of this compound Analogues
The 6-chloro substituent on the pyrimidine ring of this compound serves as a versatile handle for further functionalization, allowing for the synthesis of a diverse library of analogues. The electron-deficient nature of the pyrimidine ring makes the chloro group susceptible to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups at the 6-position.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or vinyl groups at the C6 position.
Buchwald-Hartwig Amination: This reaction allows for the coupling of a wide variety of primary and secondary amines to the C6 position, providing access to a diverse set of 6-amino-substituted pyrimidines. wikipedia.orgyoutube.comlibretexts.orgnih.govrug.nl
Sonogashira Coupling: The introduction of alkyne functionalities can be achieved through coupling with terminal alkynes using a palladium and copper co-catalyst system.
These derivatization strategies provide a powerful platform for modifying the structure of this compound, enabling the exploration of structure-activity relationships in various chemical and biological contexts.
Green Chemistry Approaches in this compound Synthesis
In alignment with the growing emphasis on sustainable chemical manufacturing, the synthesis of this compound is increasingly being evaluated through the lens of green chemistry. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net For complex heterocyclic molecules like this compound, this involves innovations in solvent choice, catalytic processes, energy efficiency, and the use of multicomponent reactions to improve atom economy and reduce waste streams. rasayanjournal.co.innih.gov
Traditional synthetic routes for pyrimidine derivatives often rely on volatile and hazardous organic solvents, stoichiometric reagents that generate significant waste, and energy-intensive heating methods. rasayanjournal.co.in Green chemistry approaches seek to replace these with more environmentally benign and efficient alternatives. nih.gov
Key strategies in the green synthesis of pyrimidine derivatives, applicable to this compound, include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times, increase product yields, and enhance the purity of pyrimidine products compared to conventional heating methods. researchgate.net This technique offers a more sustainable and efficient heating method. researchgate.net For instance, the synthesis of various 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave heating, often completing reactions in 15-30 minutes. nih.gov
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions. The synthesis of pyrimidine derivatives under ultrasound irradiation, sometimes without a catalyst, can lead to shorter reaction times and high yields. eurekaselect.com This method is considered environmentally friendly and cost-effective. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry as they allow for the synthesis of complex molecules in a single step from three or more reactants, maximizing atom economy and reducing the time and resources needed for purification. rasayanjournal.co.inacs.org Iridium-catalyzed multicomponent synthesis has been developed for pyrimidines, using alcohols (which can be derived from biomass) as starting materials and liberating only hydrogen and water as byproducts. acs.orgorganic-chemistry.org
Use of Green Solvents and Catalysts: A major focus is the replacement of toxic solvents with greener alternatives like water or the use of solvent-free conditions. researchgate.netacs.org The use of reusable, heterogeneous catalysts, such as nano-SiO2 or nanocrystalline MgO, can facilitate reactions in aqueous media, simplifying work-up and reducing waste. eurekaselect.comresearchgate.net For example, efficient one-pot synthesis of pyrido[2,3-d]pyrimidines has been achieved using nanocrystalline MgO in water. eurekaselect.com Grindstone chemistry, a solvent-free mechanical method, has also been employed for the synthesis of dihydropyrimidinones. researchgate.netresearchgate.net
The table below provides a comparative overview of traditional versus green chemistry approaches that could be applied to the synthesis of pyrimidine intermediates.
| Parameter | Traditional Synthesis Approach | Green Synthesis Approach | Potential Benefit |
| Solvent | Chlorinated solvents (e.g., Chloroform, Dichloromethane) | Water, Ethanol, or solvent-free conditions acs.orgresearchgate.net | Reduced toxicity and environmental impact |
| Energy Source | Conventional reflux heating (hours) | Microwave irradiation (minutes) researchgate.netnih.gov or Ultrasound eurekaselect.comnanobioletters.com | Reduced energy consumption and reaction time |
| Catalyst | Stoichiometric acid/base catalysts | Reusable nanocatalysts (e.g., nano-SiO2, MgO) eurekaselect.comresearchgate.net | Catalyst can be recovered and reused, minimizing waste |
| Reaction Type | Multi-step linear synthesis | One-pot, multicomponent reactions (MCRs) acs.orgorganic-chemistry.org | Higher atom economy, fewer purification steps, less waste |
| Byproducts | Significant salt and organic waste | Minimal byproducts (e.g., water, H2) acs.orgorganic-chemistry.org | Easier purification and reduced environmental footprint |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible, aligning with the modern objectives of pharmaceutical and chemical manufacturing.
Advanced Spectroscopic and Crystallographic Investigations of 6 Chloro 2 Oxan 4 Yl Pyrimidin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine, both ¹H and ¹³C NMR would provide key data for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring contains a single proton, which would appear as a singlet in the aromatic region. The oxane ring protons would produce a more complex set of signals in the aliphatic region. The amine group protons may appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms. The pyrimidine ring is expected to show three distinct signals for its carbon atoms in the downfield region, while the oxane ring would show three signals in the upfield, aliphatic region.
Based on the structure, a predicted set of NMR data is summarized below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data is based on standard chemical shift values and substituent effects. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Pyrimidine C2 | - | - | ~168 |
| Pyrimidine C4 | - | - | ~164 |
| Pyrimidine C5 | ~6.5 | s (singlet) | ~108 |
| Pyrimidine C6 | - | - | ~160 |
| Amine (-NH₂) | ~5.0-6.0 | br s (broad singlet) | - |
| Oxane C1' (CH attached to Pyrimidine) | ~3.0-3.3 | tt (triplet of triplets) | ~40 |
| Oxane C2'/C6' (CH₂ axial/equatorial) | ~1.8-2.0 | m (multiplet) | ~34 |
| Oxane C2'/C6' (CH₂ axial/equatorial) | ~1.6-1.8 | m (multiplet) | |
| Oxane C3'/C5' (CH₂-O axial/equatorial) | ~4.0-4.2 | m (multiplet) | ~67 |
| Oxane C3'/C5' (CH₂-O axial/equatorial) | ~3.5-3.7 | m (multiplet) |
Advanced Mass Spectrometry (MS) Techniques for Molecular Confirmation and Purity Analysis
Mass spectrometry is critical for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement.
For this compound (Molecular Formula: C₉H₁₂ClN₃O), the monoisotopic mass is 213.0669 Da. MS analysis would confirm this mass and its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The predicted mass-to-charge ratios (m/z) for various adducts are useful for interpreting the spectrum. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Source: Predicted data from PubChem. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 214.07418 |
| [M+Na]⁺ | 236.05612 |
| [M-H]⁻ | 212.05962 |
| [M]⁺ | 213.06635 |
X-ray Crystallography for Three-Dimensional Molecular Geometry Elucidation
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While no public crystal structure for this compound is currently available, a hypothetical analysis can describe the expected findings.
The analysis would confirm the planarity of the pyrimidine ring and the chair conformation of the oxane ring. Key structural parameters, such as the C-Cl, C-N, and C-O bond lengths, would be determined with high precision. Furthermore, the crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine group (N-H) as a donor and the pyrimidine ring nitrogen atoms as acceptors, potentially forming dimers or extended networks.
Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography These are typical bond lengths and angles for similar chemical structures.
| Parameter | Expected Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-N (Amine) Bond Length | ~1.36 Å |
| C=N (Ring) Bond Length | ~1.33 Å |
| C-O (Oxane) Bond Length | ~1.43 Å |
| N-C-N (Ring) Bond Angle | ~120° |
| Intermolecular H-Bond (N-H···N) | Present in solid state |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, IR and Raman spectra would show characteristic bands for the N-H bonds of the amine group, the C-O-C ether linkage in the oxane ring, the C-Cl bond, and the various vibrations of the pyrimidine ring. These techniques are complementary and, when used together, provide a comprehensive vibrational fingerprint of the molecule.
Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Values are typical for the specified functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric/Asymmetric Stretching | 3300 - 3500 |
| Amine (N-H) | Scissoring (Bending) | 1600 - 1650 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1450 - 1600 |
| Oxane (C-O-C) | Asymmetric Stretching | 1070 - 1150 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
| Chloro (C-Cl) | Stretching | 600 - 800 |
Computational Chemistry and Molecular Modeling for 6 Chloro 2 Oxan 4 Yl Pyrimidin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These studies can predict parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters provide insights into the molecule's stability, reactivity, and the nature of its intermolecular interactions. For instance, DFT has been used to investigate the structural and electronic properties of various other chloropyrimidine derivatives to elucidate their reactivity. However, specific values for HOMO-LUMO gaps, MEP maps, or Mulliken charge distributions for 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine are not available in the surveyed literature.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein target. Studies on other 2-amino-4-chloro-pyrimidine derivatives have shown their potential to interact with biological targets like the main protease of SARS-CoV-2. nih.govnih.gov These studies typically report binding energy scores and detail specific interactions, such as hydrogen bonds with key amino acid residues. nih.govnih.gov A molecular docking analysis of this compound would require a specific biological target to be identified, and no such studies detailing its binding energies or interaction patterns were found.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the conformational flexibility of a ligand and the stability of a ligand-protein complex predicted by molecular docking. This analysis provides a more dynamic picture of the binding interactions. Conformational analysis of related pyran structures has been performed using theoretical calculations to understand their preferred shapes. bldpharm.com For this compound, MD simulation data, which would include information on its conformational stability or the stability of its binding to a potential target, is not documented in the available research.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and are then used to predict the activity of new, untested compounds. QSAR studies have been successfully applied to various sets of pyrimidine (B1678525) derivatives to guide the design of more potent molecules. nih.gov A QSAR model relevant to this compound would require a dataset of structurally similar compounds with measured biological activity, which is not currently available.
In Silico Prediction of Biological Interactions
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early-stage assessment of a compound's potential as a drug. For other series of pyrimidine derivatives, in silico tools have been used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity. nih.gov While such predictions are computationally feasible, a formal in silico ADMET profile for this compound has not been published in the reviewed scientific literature.
In Vitro Biological Activity and Mechanistic Characterization of 6 Chloro 2 Oxan 4 Yl Pyrimidin 4 Amine Derivatives
Antimicrobial Activity Studies
No published research was identified that specifically investigates the antimicrobial activity of 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine or its derivatives.
There is no available data in the scientific literature regarding the antibacterial potency and spectrum of this compound derivatives against Gram-positive or Gram-negative bacteria.
No studies have been published detailing the antifungal efficacy of this compound or its derivatives.
Antiviral Activity Assessments
A review of the current scientific literature found no reports on the in vitro antiviral activity of this compound or its derivatives.
Structure Activity Relationship Sar Studies of 6 Chloro 2 Oxan 4 Yl Pyrimidin 4 Amine Analogues
Systematic Modification of the Pyrimidine (B1678525) Core and Substituents (Chloro, Amino, Oxanyl)
The systematic modification of the 6-chloro-2-(oxan-4-yl)pyrimidin-4-amine scaffold has provided critical insights into the role of each substituent in modulating biological activity. The reactivity of the pyrimidine ring dictates the feasibility and strategy for these modifications, with the chlorine atoms at the C4 and C6 positions being more susceptible to nucleophilic substitution than the one at the C2 position.
Modification of the Chloro Group (C6-Position): The chloro group at the 6-position is a key interaction point and a synthetically versatile handle. SAR studies have shown that the nature of the substituent at this position significantly influences the compound's potency. While the chloro group itself can form important halogen bonds with the target protein, its replacement with other small lipophilic groups has been explored. However, major alterations at this position are often detrimental to activity, suggesting its crucial role in fitting into a specific binding pocket.
Modification of the Amino Group (C4-Position): The amino group at the C4-position is typically involved in forming critical hydrogen bonds with the hinge region of kinases. Consequently, this group is often considered a key pharmacophoric feature. Modifications have generally focused on N-alkylation or N-acylation. Small alkyl substitutions on the amino group are sometimes tolerated, but larger, bulky groups tend to disrupt the essential hydrogen bonding interactions, leading to a significant drop in potency. The primary amino group is often found to be optimal for high-affinity binding.
Modification of the Oxanyl Group (C2-Position): The oxanyl (tetrahydropyran) moiety at the C2-position plays a crucial role in conferring desirable physicochemical properties, such as solubility, and can also engage in important interactions within the binding site. Modifications to this group have been a key focus of SAR studies.
| Modification | Observation | Inference |
| Ring Size Variation | Replacement of the tetrahydropyran (B127337) ring with smaller (e.g., tetrahydrofuran) or larger (e.g., cycloheptyl) rings often leads to a decrease in activity. | The six-membered oxanyl ring appears to be the optimal size for fitting into the specific sub-pocket of the target. |
| Substitution on the Oxane Ring | Introduction of substituents, such as methyl or hydroxyl groups, at various positions on the oxane ring has been investigated. The position and stereochemistry of these substituents can have a profound impact on potency. | Specific substitutions can lead to enhanced interactions or, conversely, steric clashes within the binding site. |
| Replacement with Acyclic Ethers | Replacing the cyclic oxanyl group with acyclic ether-containing side chains has generally resulted in a loss of potency. | The constrained conformation of the cyclic ether is likely important for pre-organizing the molecule for optimal binding. |
Elucidation of Key Pharmacophoric Features for Biological Activity
Pharmacophore modeling studies, based on the SAR data of active analogues, have been instrumental in defining the essential structural features required for the biological activity of this compound derivatives. A typical pharmacophore model for this class of compounds highlights several key features.
A crucial element is the hydrogen bond donor feature associated with the 4-amino group, which interacts with the backbone of the kinase hinge region. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors . The chloro group at the C6-position often defines a hydrophobic feature or a halogen bond donor site. The oxanyl group at the C2-position contributes to a significant hydrophobic and steric feature , occupying a well-defined pocket in the active site.
The spatial arrangement of these features is critical for high-affinity binding. The pyrimidine core serves as a rigid scaffold that correctly orients the key interacting groups. The relative orientation of the hydrogen bond donor, hydrogen bond acceptors, and hydrophobic groups is a determining factor for the compound's inhibitory potency.
Impact of Stereochemistry on Biological Efficacy
For analogues of this compound that possess chiral centers, particularly within the oxanyl moiety or its replacements, stereochemistry has been shown to play a pivotal role in biological efficacy. The three-dimensional shape of a molecule is critical for its interaction with the chiral environment of a protein's binding site.
Studies on related chiral compounds have demonstrated that different stereoisomers can exhibit significant differences in their biological activity. This stereoselectivity arises from the specific orientation of substituents, which can either lead to more favorable interactions with the target or cause steric hindrance. For instance, if a substituent is introduced on the oxane ring, the (R)- and (S)-enantiomers may display markedly different potencies. This suggests that only one enantiomer can adopt the optimal conformation to fit snugly into the binding pocket and engage in productive interactions. The stereochemistry can influence not only the binding affinity but also the pharmacokinetic properties of the compounds.
Rational Design Strategies for Optimizing Potency, Selectivity, and Biological Pathways
Structure-Based Drug Design: When the crystal structure of the target protein in complex with a ligand from this series is available, structure-based drug design becomes a powerful tool. This approach allows for the visualization of the binding mode and the identification of opportunities for designing new analogues with improved interactions. For example, identifying an unoccupied hydrophobic pocket near the oxanyl group could guide the design of derivatives with appropriately placed lipophilic substituents to fill that space and enhance binding affinity.
Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and improve properties such as metabolic stability or to circumvent patent limitations, scaffold hopping and bioisosteric replacement strategies are employed. This could involve replacing the pyrimidine core with other heterocyclic scaffolds that maintain the crucial pharmacophoric features. Similarly, the chloro group could be replaced with other halogen atoms or small, electron-withdrawing groups to fine-tune electronic properties and binding interactions.
Computational Approaches: In silico methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are integral to the rational design process. QSAR models can quantitatively correlate the structural features of the analogues with their biological activity, enabling the prediction of the potency of novel, untested compounds. Molecular docking simulations can predict the binding poses of new designs within the active site of the target, helping to prioritize the synthesis of the most promising candidates. These computational tools, in conjunction with experimental data, create an iterative cycle of design, synthesis, and testing that accelerates the discovery of optimized lead compounds.
Emerging Research Avenues and Future Prospects for 6 Chloro 2 Oxan 4 Yl Pyrimidin 4 Amine in Chemical Research
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Traditional methods for the synthesis of substituted pyrimidines often require harsh conditions and multi-step procedures. mdpi.com Emerging research focuses on developing more efficient and environmentally friendly synthetic routes.
Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields. For example, the synthesis of various 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved by reacting 2-amino-4-chloro-pyrimidine with substituted amines in the presence of a base under microwave conditions at 120–140 °C for 15–30 minutes. nih.gov This approach offers a rapid and efficient pathway to generate libraries of analogues for screening.
Catalyst-Driven Multicomponent Reactions: Sustainable synthesis is being advanced through iridium-catalyzed multicomponent reactions that assemble pyrimidines from simple, readily available building blocks like alcohols and amidines. nih.govorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, producing water and hydrogen as the only byproducts. nih.govorganic-chemistry.org Such strategies, which focus on atom economy and the use of renewable feedstocks, represent a green and highly efficient future for the synthesis of complex pyrimidines. benthamscience.comnih.gov
Palladium-Catalyzed Cross-Coupling: For creating diversity in pyrimidine (B1678525) derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are being optimized. These methods allow for the precise and regioselective formation of C-N bonds, enabling the attachment of various aryl groups to the pyrimidine core. mdpi.com Research into highly regioselective amination of dichloropyrimidines shows that specific palladium catalysts can strongly favor substitution at the C4 position, a crucial aspect for controlling the synthesis of compounds like 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine. acs.org
| Methodology | Key Advantages | Potential Application | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), high yields. | Fast library generation for screening. | nih.gov |
| Iridium-Catalyzed Multicomponent Reactions | High atom economy, uses sustainable feedstocks (alcohols), produces minimal waste. | Green and efficient large-scale synthesis. | nih.govorganic-chemistry.org |
| Palladium-Catalyzed Amination | High regioselectivity for C-N bond formation. | Precise synthesis of complex analogues. | mdpi.comacs.org |
Application in Chemical Biology Probes and Tools
The structure of this compound is well-suited for development into chemical biology probes. The reactive chlorine at the 6-position allows for covalent attachment to biomolecules or fluorescent dyes, while the pyrimidine scaffold can serve as a recognition element for specific biological targets.
Future research could focus on modifying the oxane ring or the amine group to incorporate reporter tags, such as fluorophores or biotin, without disrupting the core's binding properties. Such probes would be invaluable for:
Target Identification and Validation: Covalently linking the compound to its biological target would enable its isolation and identification.
Cellular Imaging: Fluorescently tagged versions could be used to visualize the subcellular localization of the compound and its targets in real-time.
Mechanism of Action Studies: Probes can help elucidate how the compound interacts with its target and affects downstream cellular pathways.
Exploration of New Biological Targets and Disease Areas
Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. ekb.egresearchgate.netmdpi.com The future for this compound lies in systematically exploring its potential against a broad range of biological targets.
Anticancer Research: The pyrimidine scaffold is a cornerstone of many anticancer agents. ekb.eg Derivatives have been shown to inhibit various kinases, which are often dysregulated in cancer. rsc.org Future screening of this compound and its analogues could identify novel inhibitors for targets like Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), or cyclin-dependent kinases. mdpi.commdpi.com Research has demonstrated that modifications to the pyrimidine core can lead to potent activity against various cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer. nih.gov
Antimicrobial and Antiviral Agents: Chloropyrimidines have shown significant in vitro activity against bacteria, including Mycobacterium tuberculosis, and fungi. nih.gov The pyrimidine nucleus is also central to many antiviral drugs, and recent studies have focused on developing derivatives active against viruses such as influenza, hepatitis, and human coronavirus. mdpi.comnih.gov The structural features of this compound make it a candidate for exploration in these areas, potentially targeting viral replication enzymes or host-cell factors essential for infection. nih.gov
| Disease Area | Potential Biological Targets | Rationale / Supporting Evidence | Reference |
|---|---|---|---|
| Cancer | Tyrosine Kinases (e.g., EGFR, FAK), Cyclin-Dependent Kinases (CDKs) | Pyrimidine is a privileged scaffold in many approved kinase inhibitors. | mdpi.comrsc.orgnih.gov |
| Bacterial Infections | Dihydrofolate Reductase, various bacterial enzymes | Chloropyrimidines have demonstrated potent antimycobacterial activity. | nih.gov |
| Viral Infections | Viral polymerases, proteases, host-cell kinases | Pyrimidine analogues are used in drugs against HIV, HBV, and coronaviruses. | mdpi.comnih.gov |
| Inflammatory Diseases | Chemokine receptors (e.g., CXCR2) | Pyrido[3,4-d]pyrimidine analogues have shown potent CXCR2 antagonism. | nih.gov |
High-Throughput Screening and Combinatorial Chemistry Approaches
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable. mdpi.comku.edu
DNA-Encoded Libraries (DEL): A cutting-edge approach is the use of DNA-encoded library technology (DELT). nih.govacs.org This technology involves synthesizing massive libraries of compounds where each molecule is tagged with a unique DNA barcode. rsc.orgrsc.org The pyrimidine core is an ideal scaffold for DELT due to its versatile and predictable reactivity, allowing for the creation of libraries with millions or even billions of members through sequential, DNA-compatible reactions. nih.govacs.org Screening these libraries against a protein target allows for the rapid identification of high-affinity binders through PCR amplification and sequencing of the attached DNA barcodes. nih.gov This approach has successfully identified potent binders for targets like BRD4. nih.govacs.org
Combinatorial Synthesis: By leveraging the reactivity of the chlorine atom, a "split-and-pool" combinatorial synthesis strategy can be employed. Starting with the core this compound, the chlorine can be displaced by a wide variety of nucleophiles (amines, thiols, alcohols) to generate a large, diverse library of compounds for HTS campaigns. nih.gov This allows for a systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core. nih.gov
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
Understanding the reaction mechanisms and molecular interactions of this compound is crucial for its rational design and optimization. Advanced spectroscopic techniques are vital for these studies.
NMR and Mass Spectrometry: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for confirming the structures of newly synthesized derivatives. sciencepublishinggroup.commdpi.com These methods are used to verify the regioselectivity of substitution reactions, ensuring that modifications occur at the intended position (e.g., the C6-chloro position). mdpi.comgoogle.com
X-ray Crystallography: To gain precise, three-dimensional insight into the molecule's structure and its interactions with biological targets, X-ray crystallography is the gold standard. Obtaining a crystal structure of the compound bound to a target protein can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes, providing invaluable information for designing more potent and selective analogues.
These advanced analytical methods, when used in concert, provide a detailed picture of the compound's chemical behavior and biological activity, guiding future research and development efforts.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine, and what reaction conditions are critical for reproducibility?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol for 10 hours under reduced pressure . Key factors include:
- Solvent choice : Ethanol is preferred for its polarity and boiling point (78°C).
- Catalyst/Reagent ratios : Morpholine and formaldehyde are typically used in equimolar amounts (0.01 mol each).
- Purification : Post-reaction cooling and crystallization from 95% ethanol yield solid products.
Reported yields for similar pyrimidine derivatives range from 7% to 24%, with melting points between 149–218°C .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters to validate include:
- Crystallographic R-factor : ≤0.057 (e.g., as reported for 2-chloro-6-methylpyrimidin-4-amine) .
- Bond lengths/angles : Mean σ(C–C) = 0.003 Å ensures structural accuracy .
Complementary techniques like H/C NMR and elemental analysis (C/H/N percentages) further verify purity and connectivity .
Q. What safety protocols are recommended for handling pyrimidine derivatives like this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, protective clothing, and goggles are mandatory to avoid skin/eye contact .
- Containment : Use fume hoods or gloveboxes for volatile intermediates .
- Waste disposal : Segregate hazardous waste (e.g., chlorinated byproducts) and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scalable research applications?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time and improves yield homogeneity .
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency in intermediate steps.
- Solvent alternatives : Polar aprotic solvents (e.g., DMF) could improve solubility of aromatic precursors .
Q. What computational strategies are effective for predicting the bioactivity of this compound?
- Methodological Answer :
- 3D-QSAR modeling : Correlates substituent effects (e.g., trifluoromethyl groups) with antileukemic activity .
- Docking studies : Use crystallographic data (e.g., PDB ID 4M0E) to simulate binding to kinase targets .
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. How should researchers address contradictions in reported biological activity data for pyrimidine derivatives?
- Methodological Answer :
- Purity validation : Use HPLC/LC-MS to confirm ≥95% purity (refer to CoA documentation for batch-specific data) .
- Assay standardization : Replicate conditions (e.g., cell line, incubation time) from conflicting studies to identify variables .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine) to isolate substituent-specific effects .
Q. What methodologies are recommended for integrating this compound into drug discovery pipelines?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with varying oxan-4-yl substituents to map pharmacophore requirements .
- In vitro screening : Prioritize assays targeting kinases or antimicrobial pathways, given the compound’s structural similarity to bioactive pyrimidines .
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity early in development .
Q. How can stability issues (e.g., hygroscopicity) of this compound be mitigated during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
